molecular formula C20H17F3N4O3 B2666403 N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 2415471-70-2

N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2666403
CAS No.: 2415471-70-2
M. Wt: 418.376
InChI Key: MUBACNGBRKDCDC-UHFFFAOYSA-N
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Description

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a pyrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(1H-pyrazol-1-yl)benzaldehyde with 2-(trifluoromethyl)aniline under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using sodium borohydride to yield the desired ethanediamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability by forming strong interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

    N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide: shares similarities with other pyrazole derivatives and trifluoromethylated compounds.

    Indole derivatives: Known for their broad-spectrum biological activities.

    Imidazole derivatives: Widely used in medicinal chemistry for their therapeutic properties.

Uniqueness

The unique combination of a pyrazole ring and a trifluoromethyl group in N’-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide provides enhanced stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)15-4-1-2-5-16(15)26-19(30)18(29)24-12-17(28)13-6-8-14(9-7-13)27-11-3-10-25-27/h1-11,17,28H,12H2,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBACNGBRKDCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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